
3,5,6,7-Tetrahydro-4,8-dimethyl-s-indacen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,6,7-Tetrahydro-4,8-dimethyl-s-indacen-1(2H)-one is an organic compound that belongs to the class of indacenes. Indacenes are polycyclic aromatic hydrocarbons that have applications in various fields, including materials science and organic electronics. This compound is characterized by its unique structure, which includes multiple fused rings and specific functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6,7-Tetrahydro-4,8-dimethyl-s-indacen-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature, solvent, and catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents used in industrial production are selected to optimize the reaction rate and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3,5,6,7-Tetrahydro-4,8-dimethyl-s-indacen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at specific positions on the aromatic rings, often facilitated by electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3,5,6,7-Tetrahydro-4,8-dimethyl-s-indacen-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 3,5,6,7-Tetrahydro-4,8-dimethyl-s-indacen-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Indacene: The parent compound of the indacene family.
Tetrahydroindacene: A reduced form of indacene with similar structural features.
Dimethylindacene: A derivative with methyl groups at specific positions.
Uniqueness
3,5,6,7-Tetrahydro-4,8-dimethyl-s-indacen-1(2H)-one is unique due to its specific substitution pattern and functional groups. These features confer distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
54889-59-7 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
4,8-dimethyl-3,5,6,7-tetrahydro-2H-s-indacen-1-one |
InChI |
InChI=1S/C14H16O/c1-8-10-4-3-5-11(10)9(2)14-12(8)6-7-13(14)15/h3-7H2,1-2H3 |
InChI Key |
BJVJJVOWNVVMNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCC2=C(C3=C1CCC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




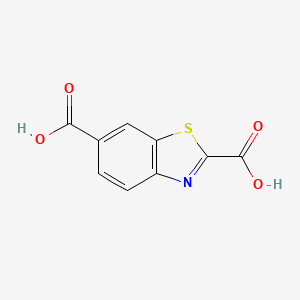
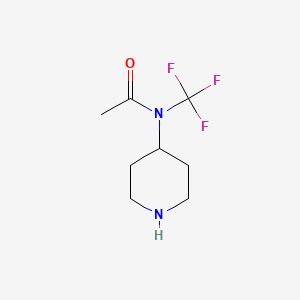

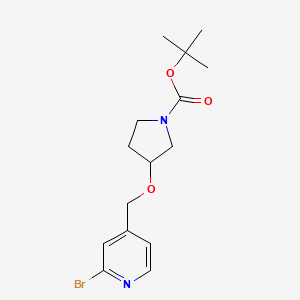
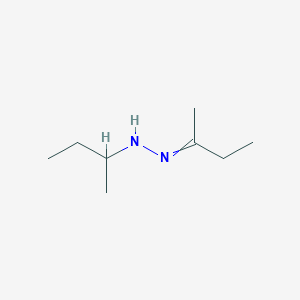
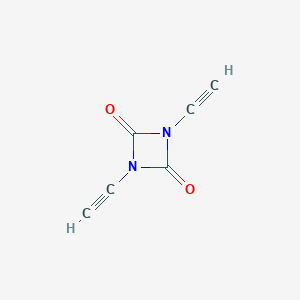

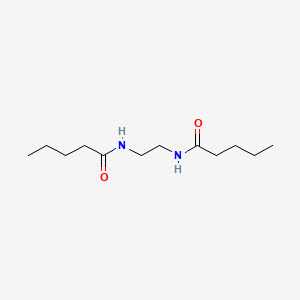
![2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13958509.png)
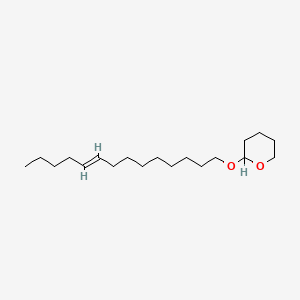
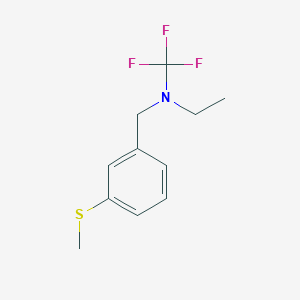
![3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13958514.png)
